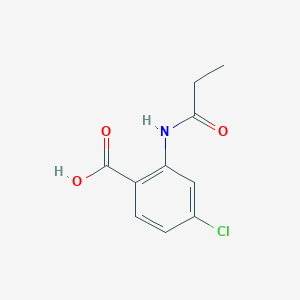

4-Chloro-2-(propanoylamino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

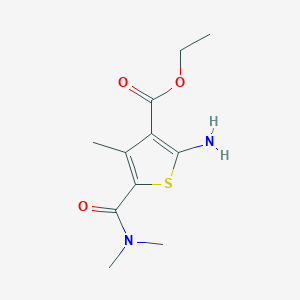

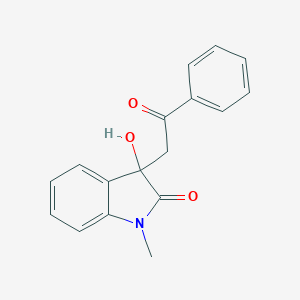

“4-Chloro-2-(propanoylamino)benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3. It is a derivative of 4-Chlorobenzoic acid, which is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .

科学的研究の応用

-

Acidity Studies in Organic Chemistry

- In the field of organic chemistry, benzoic acid derivatives like “4-Chloro-2-(propanoylamino)benzoic acid” can be used to study the effects of substituents on acidity .

- The presence of electron-withdrawing or electron-releasing groups can affect the stability of a positively charged carbocation .

- For example, one could arrange compounds like 4-nitrobenzoic acid, 4-aminobenzoic acid, 4-chlorobenzoic acid, and benzoic acid in order of increasing acidity, and use the expected inductive effects of the substituents to determine the acidity .

-

Synthesis of Therapeutic SGLT2 Inhibitors

- Benzoic acid derivatives can also be key intermediates in the synthesis of therapeutic Sodium-glucose co-transporter-2 (SGLT2) inhibitors .

- For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- The preparation involves steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

-

Study of TMEM206 in Colorectal Cancer Cell Lines

- In the field of cancer research, benzoic acid derivatives like “4-Chloro-2-(propanoylamino)benzoic acid” could potentially be used in studies involving TMEM206, a protein that is functionally expressed in colorectal cancer cell lines .

- For instance, to mediate TMEM206 knockdown, cells have been transfected with a specific gene solution .

- The specific methods of application or experimental procedures would depend on the nature of the study and the specific goals of the researchers .

-

Synthesis of Antimicrobial and Cytotoxic Agents

- Benzoic acid derivatives, such as 4-aminobenzoic acid (PABA), have exhibited various biological activities .

- In one study, PABA was combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .

- The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .

- Some of the Schiff bases also exhibited notable cytotoxicity for the HepG2 cancer cell line .

-

Development of Therapeutic Agents

- PABA is a commonly used building block in pharmaceuticals and is great for the development of a wide range of novel molecules with potential medical applications .

- Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .

- PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study .

特性

IUPAC Name |

4-chloro-2-(propanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROIVUCRBDYZPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361752 |

Source

|

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(propanoylamino)benzoic acid | |

CAS RN |

274901-75-6 |

Source

|

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)

![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)